molecular formula C8H13N3 B2494518 1-Methyl-3-pyrrolidin-3-ylpyrazole CAS No. 1368111-62-9

1-Methyl-3-pyrrolidin-3-ylpyrazole

Cat. No.: B2494518
CAS No.: 1368111-62-9
M. Wt: 151.213
InChI Key: CKVMGZORIHRUAV-UHFFFAOYSA-N
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Description

1-Methyl-3-pyrrolidin-3-ylpyrazole (CAS 1169954-20-4) is a chemical compound of significant interest in medicinal chemistry research, featuring a molecular framework that combines a pyrazole heterocycle with a pyrrolidine ring. Its molecular formula is C8H13N3, with a molecular weight of 151.21 g/mol . This specific structural motif places it within a prominent class of pyrazole derivatives, which are widely recognized as privileged scaffolds in drug discovery due to their diverse pharmacological profiles . The integration of the pyrrolidine moiety, a saturated nitrogen-containing ring, often contributes to enhanced solubility and the ability to engage in key molecular interactions with biological targets. Pyrazole derivatives, in general, have demonstrated a broad spectrum of biological activities in scientific literature, establishing their high research value . These activities include potent anti-inflammatory, anticancer, and antimicrobial effects, among others . Many well-established pharmaceuticals, such as the anti-inflammatory drug celecoxib, are built around a pyrazole core, underscoring the therapeutic potential of this chemical class . The presence of both the 1-methyl and pyrrolidin-3-yl substituents on the pyrazole ring in this particular compound makes it a valuable intermediate or lead structure for researchers exploring new chemical entities. It is primarily used in hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

1-methyl-3-pyrrolidin-3-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-5-3-8(10-11)7-2-4-9-6-7/h3,5,7,9H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVMGZORIHRUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368111-62-9
Record name 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-pyrrolidin-3-ylpyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of a substituted hydrazine with a 1,3-diketone, followed by cyclization to form the pyrazole ring. The pyrrolidine ring can be introduced through subsequent reactions involving suitable reagents and conditions, such as reductive amination or cyclization reactions .

Industrial Production Methods: Industrial production of 1-Methyl-3-pyrrolidin-3-ylpyrazole may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and green chemistry principles can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-pyrrolidin-3-ylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Biological Activities

1-Methyl-3-pyrrolidin-3-ylpyrazole exhibits several notable biological activities:

Antimicrobial Properties
Research indicates that this compound has significant antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans.

Anticancer Activity
The compound has been investigated for its anticancer properties, demonstrating cytotoxic effects against several cancer cell lines. Studies have reported IC50 values ranging from 9.8 to 41.6 µM, indicating its potential as an anticancer agent.

Anti-inflammatory Effects
1-Methyl-3-pyrrolidin-3-ylpyrazole has also shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-alpha and nitric oxide.

Case Study: Antimicrobial Activity

A comparative study evaluated several pyrazole derivatives for their antimicrobial efficacy. The results are summarized in the following table:

CompoundTarget OrganismMIC (μg/mL)
Compound AE. coli125
Compound BS. aureus62.5
Compound CC. albicans250

These findings illustrate the potential of pyrazole derivatives in combating bacterial and fungal infections.

Case Study: Anticancer Activity

In another study, novel pyran-linked phthalazinone-pyrazole hybrids were synthesized, including 1-methyl-3-pyrrolidin-3-ylpyrazole as a scaffold. The compounds were tested against lung and cervical carcinoma cell lines, revealing promising anticancer properties with effective growth inhibition.

Synthesis and Production

The synthesis of 1-methyl-3-pyrrolidin-3-ylpyrazole typically involves cyclization reactions under controlled conditions. Common methods include:

  • Cyclization of precursors : This may involve the reaction of 1-methylpyrazole with pyrrolidine derivatives in the presence of catalysts.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation using reagents like potassium permanganate or reduction using lithium aluminum hydride.

Mechanism of Action

The mechanism by which 1-Methyl-3-pyrrolidin-3-ylpyrazole exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s nitrogen atoms can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and interference with nucleic acid functions .

Comparison with Similar Compounds

Substituent Variations

1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine (C₉H₁₁N₅)

  • Substituent : Pyridin-3-yl group at the pyrazole C3 position.
  • Key Differences : The pyridine ring introduces aromaticity and planarity, enhancing π-π stacking interactions. This compound’s molecular weight (189.22 g/mol) is higher due to the pyridine moiety, and its basicity differs because of the pyridine’s lone pair .

3-Hydroxy-1-methyl-1H-pyrazole (C₄H₆N₂O)

  • Substituent : Hydroxyl group at the pyrazole C3 position.
  • Key Differences : The hydroxyl group increases polarity and acidity (pKa ~8–10), contrasting with the basic pyrrolidine group in the target compound. Its lower molecular weight (98.10 g/mol) reduces steric hindrance .

Fused-Ring Systems

Pyrazolo[3,4-d]pyrimidin Derivatives Structure: Fused pyrazole-pyrimidine rings. These compounds exhibit isomerization behavior under specific conditions, affecting stability and reactivity .

Oxadiazole-Pyrrolidine Derivatives (e.g., Compounds 1a, 1b)

  • Structure : Pyrrolidine linked to an oxadiazole ring.
  • Key Differences : The oxadiazole core introduces electron-withdrawing properties, altering redox behavior. These derivatives are synthesized for antiviral applications, leveraging pyrrolidine’s conformational flexibility .

Physicochemical Properties

Table 1: Comparative Physicochemical Profiles

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL) Key Features
1-Methyl-3-pyrrolidin-3-ylpyrazole C₈H₁₃N₃ 151.21 0.95 ~50 (moderate) Basic (pKa ~9.5), flexible
1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine C₉H₁₁N₅ 189.22 1.32 ~30 (low) Aromatic, planar
3-Hydroxy-1-methyl-1H-pyrazole C₄H₆N₂O 98.10 -0.45 ~100 (high) Acidic (pKa ~8.5), polar

Key Observations:

  • The target compound’s pyrrolidine group may enhance blood-brain barrier penetration compared to pyridine or hydroxyl analogues .
  • Fused-ring systems (e.g., pyrazolopyrimidins) prioritize structural stability over solubility, limiting their pharmacokinetic utility .

Biological Activity

1-Methyl-3-pyrrolidin-3-ylpyrazole (also known as 1-Me-3-Pyr-Pyrazole) is a heterocyclic compound that combines a pyrazole ring and a pyrrolidine ring. Its unique structure positions it as a promising candidate in medicinal chemistry, particularly for anti-inflammatory and analgesic applications. This article delves into the biological activity of this compound, summarizing recent research findings, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The molecular structure of 1-Methyl-3-pyrrolidin-3-ylpyrazole can be represented as follows:

C8H12N4\text{C}_8\text{H}_{12}\text{N}_4

This compound features:

  • A pyrazole ring (five-membered ring containing two nitrogen atoms).
  • A pyrrolidine ring (five-membered ring containing one nitrogen atom).
  • A methyl group attached to the pyrazole ring.

The biological activity of 1-Methyl-3-pyrrolidin-3-ylpyrazole is primarily attributed to its interaction with various biological targets:

  • COX Enzyme Inhibition : Research indicates that this compound exhibits significant inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The IC50 values reported for COX-2 inhibition range from 0.02μM0.02\,\mu M to 0.04μM0.04\,\mu M, demonstrating its potency compared to standard anti-inflammatory drugs like diclofenac .
  • Anti-inflammatory Effects : In vivo studies have shown that 1-Methyl-3-pyrrolidin-3-ylpyrazole significantly reduces edema in animal models, with inhibition percentages comparable to established anti-inflammatory agents .

Biological Activity Summary

Activity Type IC50 Values Comparison
COX-2 Inhibition0.02 - 0.04 μMSuperior to celecoxib (SI = 313.12)
Anti-inflammatory78.9% - 96% inhibitionComparable to diclofenac

Case Studies

Several studies have evaluated the efficacy of 1-Methyl-3-pyrrolidin-3-ylpyrazole in various biological contexts:

  • Anti-inflammatory Study : A study conducted by Abdellatif et al. demonstrated that the compound significantly inhibited inflammation in a rat model of acute arthritis, showing an inhibition rate of 90% compared to control groups .
  • Pain Relief Assessment : In another investigation, the analgesic properties were assessed through formalin-induced pain models. The compound exhibited a dose-dependent reduction in pain responses, supporting its potential use as an analgesic agent .

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